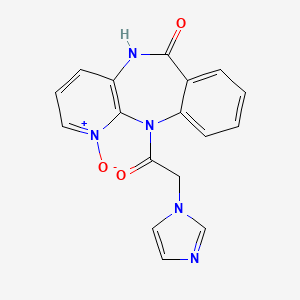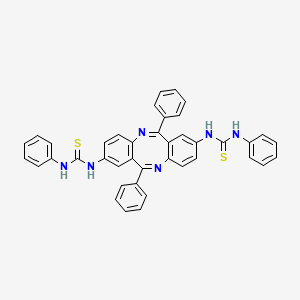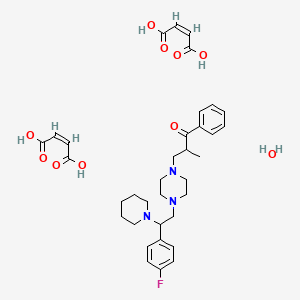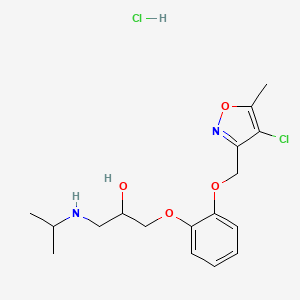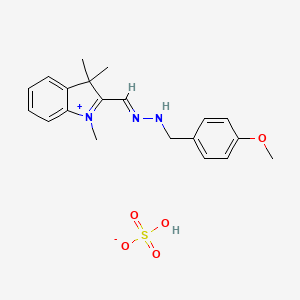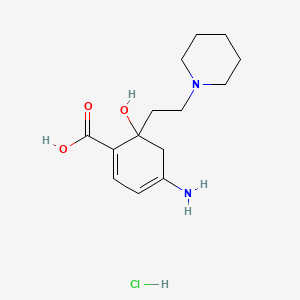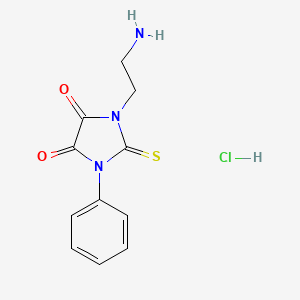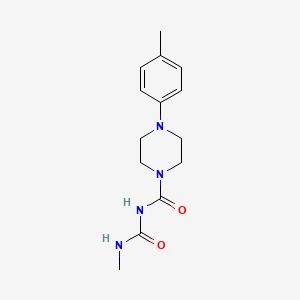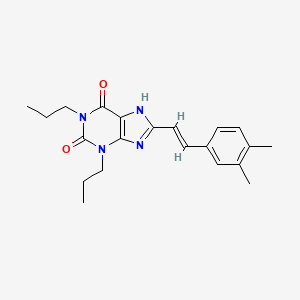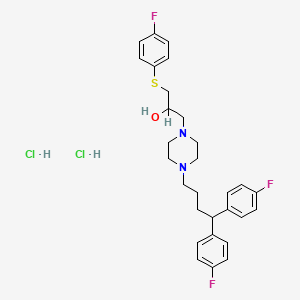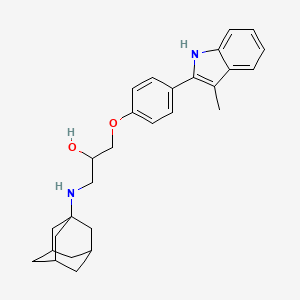
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- typically involves the reaction of piperazine with a suitable carboxylic acid derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- has several applications in scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents.
Other piperazine derivatives: Such as 1-(2,3-dichlorophenyl)piperazine.
Uniqueness
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
80712-09-0 |
|---|---|
Molekularformel |
C14H20N4O2 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
N-(methylcarbamoyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-3-5-12(10-11)17-6-8-18(9-7-17)14(20)16-13(19)15-2/h3-5,10H,6-9H2,1-2H3,(H2,15,16,19,20) |
InChI-Schlüssel |
FGXKOKCFNSQIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


